Methiozolin

Overview

Description

Methiozolin is a new herbicide used for controlling annual bluegrass (Poa annua L.) in several warm- and cool-season turfgrasses . It has been commercialized and shows excellent herbicidal efficacy towards several grass weeds in turf grass .

Synthesis Analysis

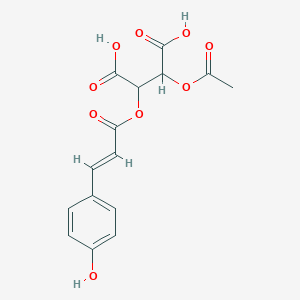

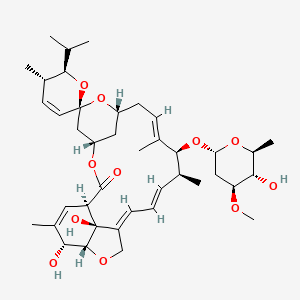

This compound was synthesized by reacting 3-methylthiophene-2-carbaldehyde with hydroxylamine hydrochloride, followed by chlorination and ring closing to get the target product . Enantiopure methiozolins could be synthesized by a coupling reaction of each chiral intermediate with 2,6-difluorobenzyl chloride under basic conditions .Molecular Structure Analysis

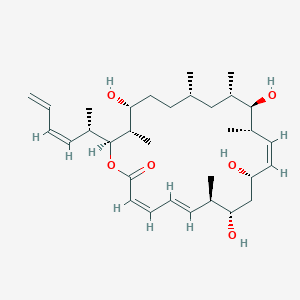

The molecular formula of this compound is C17H17F2NO2S . It is a chiral molecule occurring in the R- and S-forms .Chemical Reactions Analysis

This compound exhibits a physiological profile very similar to cinmethylin across a number of assays . It also reduces fatty-acid content in Lemna with a profile similar, but not identical, to cinmethylin .Physical And Chemical Properties Analysis

This compound has a molecular weight of 337.384 . Due to differences in chemical properties between the analytes, two separate analytical processing and analysis methods were developed for validation .Scientific Research Applications

Methiozolin in Turfgrass Management

This compound is primarily researched for its efficacy in managing turfgrass, particularly for controlling annual bluegrass. It has shown effectiveness in different soil types, including sand and soil-based putting greens. Studies indicate that this compound is a root-absorbed herbicide, requiring direct contact with the root system for maximum efficacy. This specificity makes it a valuable tool in turf management, especially in golf courses where annual bluegrass can be a significant problem (Brosnan et al., 2013).

Soil Interaction and Mobility

Research has shown that this compound's interaction with soil is significant in determining its effectiveness. Its sorption to soil and subsequent mobility are influenced by the soil's organic matter content, which affects its availability for root uptake. This characteristic is crucial in understanding how this compound behaves in different types of soils, especially in sand-based root zones typical in golf courses. The limited mobility of this compound suggests a lower risk of loss through leaching, making it an environmentally conscious choice for weed control in turfgrass (Flessner et al., 2015).

Environmental Impact and Metabolism

The environmental impact of this compound, especially its bioconcentration and metabolism in aquatic environments, is another area of research. Studies involving ricefish (Oryzias latipes) demonstrated that this compound exhibits a significant bioconcentration factor (BCF), indicating its potential to accumulate in aquatic organisms. However, the metabolism of this compound into various minor metabolites with low bioaccumulation capacity in ricefish suggests a lower environmental risk. These findings are important for assessing the ecological risks associated with this compound use in turfgrass management (Kim et al., 2021).

Herbicide Resistance Management

This compound's effectiveness against different phenotypes of annual bluegrass, including those resistant to other herbicides, is a significant aspect of its research. This characteristic makes it a promising option for managing herbicide-resistant weeds, offering an alternative mode of action against difficult-to-control species (Brosnan et al., 2017).

Soil Metabolism Under Various Conditions

The fate of this compound in soil under different conditions, such as aerobic and anaerobic environments, has been explored. The degradation rate of this compound in soil is influenced by the presence of aerobic microbes, while its degradation is limited under anaerobic conditions. Understanding these dynamics is crucial for predicting this compound's behavior in various environmental conditions and for developing appropriate application strategies (Hwang et al., 2013).

Mechanism of Action

Methiozolin inhibits cell proliferation and not elongation from meristematic tissue . It was initially proposed to be a pigment inhibitor via inhibition of tyrosine aminotransferases (TATs) or a cellulose biosynthesis inhibitor (CBI), but these were ruled out . It is now believed that this compound is a fatty acid thioesterase (FAT) inhibitor and acts in a similar manner as cinmethylin .

Properties

IUPAC Name |

5-[(2,6-difluorophenyl)methoxymethyl]-5-methyl-3-(3-methylthiophen-2-yl)-4H-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO2S/c1-11-6-7-23-16(11)15-8-17(2,22-20-15)10-21-9-12-13(18)4-3-5-14(12)19/h3-7H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPEJGICLTMWFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=NOC(C2)(C)COCC3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30895800 | |

| Record name | 5-(((2,6-Difluorophenyl)methoxy)methyl)-4,5-dihydro-5-methyl-3-(3-methyl-2-thienyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403640-27-7 | |

| Record name | Methiozolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403640-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methiozolin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0403640277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(((2,6-Difluorophenyl)methoxy)methyl)-4,5-dihydro-5-methyl-3-(3-methyl-2-thienyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHIOZOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK1KZ980DK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-Methoxy-3-indolinyl)ethyl]acetamide](/img/structure/B1249714.png)

![1-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one](/img/structure/B1249716.png)

![2-Chloro-5-[[7-[[7-[(4-chloro-3-sulfophenyl)sulfamoyl]naphthalen-2-yl]carbamoylamino]naphthalen-2-yl]sulfonylamino]benzenesulfonic acid](/img/structure/B1249723.png)

![3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid](/img/structure/B1249731.png)

![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-6-(1-piperidinylsulfonyl)-1,3-benzoxazol-2-one](/img/structure/B1249734.png)